Ethyl 5-chloro-2-methylamino-benzoate
Description
Ethyl 5-chloro-2-methylamino-benzoate is an ester derivative of benzoic acid featuring a chlorine substituent at the 5-position, a methylamino group at the 2-position, and an ethyl ester moiety. The ethyl ester group may enhance lipophilicity compared to methyl esters, influencing solubility and metabolic stability. Similarly, the methylamino group could participate in hydrogen bonding, affecting molecular interactions and crystallinity .
Properties
IUPAC Name |
ethyl 5-chloro-2-(methylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-6-7(11)4-5-9(8)12-2/h4-6,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMDKTYFSSAUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453037 | |
| Record name | Ethyl 5-chloro-2-methylamino-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172896-37-6 | |
| Record name | Ethyl 5-chloro-2-methylamino-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 2-Amino-5-Chlorobenzoate (C₈H₈ClNO₂)
- Key Features: Methyl ester, amino group at 2-position, chlorine at 5-position.
- Properties : The molecule is nearly planar, with intramolecular N–H⋯O hydrogen bonds forming a six-membered ring, stabilizing the crystal structure .
- Applications: Used as a pharmaceutical intermediate for quinazolinone derivatives, highlighting its role in medicinal chemistry .
Methyl 3-Amino-5-Chloro-2-Ethylbenzoate (C₁₀H₁₂ClNO₂)
- Key Features: Ethyl substitution at the 2-position, amino group at 3-position.
- Synthetic routes involve multi-step halogenation and esterification .
- Applications : Intermediate for derivatives with modified bioactivity, such as kinase inhibitors .
Methyl 5-Chloro-2-Hydroxybenzoate (C₈H₇ClO₃)
- Key Features: Hydroxyl group replaces methylamino at the 2-position.
- Properties: The hydroxyl group enables stronger intermolecular hydrogen bonding (O–H⋯O), contrasting with N–H⋯O bonds in amino analogs. This affects solubility and thermal stability .
- Applications: Potential use in agrochemicals or as a precursor for salicylate derivatives .
Methyl 5-Chloro-2-[2-[[(4-Nitrophenyl)Methyl]Amino]-2-Oxoethoxy]Benzoate (C₁₇H₁₅ClN₂O₆)
- Key Features : Complex nitro-substituted side chain.
- Properties : High molecular weight (378.8 g/mol) and logP (3) suggest increased lipophilicity and membrane permeability. The nitro group may enhance electron-withdrawing effects, altering reactivity .
- Applications : Likely explored in drug design for targeted delivery due to its modular structure .
Comparative Data Table
*Predicted properties based on structural analogs.
Key Findings from Research
Substituent Position: The 2-methylamino group may enhance hydrogen bonding compared to 2-hydroxy or 2-amino analogs, influencing crystal packing and stability .
Synthetic Complexity : Ethyl-substituted analogs often require multi-step synthesis (e.g., halogenation, esterification), increasing production costs compared to simpler methyl esters .
Bioactivity: Amino and nitro groups correlate with enhanced pharmacological activity, as seen in intermediates for kinase inhibitors and antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
